molecular formula C16H10ClFN2O4S B2927841 3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 882749-44-2

3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

Cat. No. B2927841
CAS RN: 882749-44-2
M. Wt: 380.77
InChI Key: DFTCEBZNJWTWQZ-UHFFFAOYSA-N
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Description

The compound “3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione” is a chemical substance with the CAS Number 882749-44-2 . It is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound includes elements such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The linear formula is C16H10ClFN2O4S .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I have access to .

Scientific Research Applications

Transparent Aromatic Polyimides

A study synthesized transparent polyimides with high refractive indices and small birefringences, using compounds related to 3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione. These materials demonstrated good thermomechanical stabilities, potentially suitable for advanced optical applications due to their transparency and colorlessness in the visible region (P. Tapaswi et al., 2015).

Tautomery and Acid-Base Properties

The structural and tautomeric properties of derivatives similar to 3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione were explored, revealing insights into their acid-base behaviors. These properties are crucial for understanding the chemical reactivity and potential applications in catalysis and material science (K. Mahmudov et al., 2011).

Organic Solar Cells

A modification of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with dopamine, related to the research on the subject compound, enhanced the work function and conductivity of PEDOT:PSS. This improvement led to a power conversion efficiency of 16.55% in organic solar cells, showcasing the potential of such chemical modifications in enhancing renewable energy technologies (M. Zeng et al., 2020).

Anion Binding and Color Change

Derivatives of 3-[(4-chlorophenyl)sulfanyl]-1-(4-fluoro-3-nitrophenyl)dihydro-1H-pyrrole-2,5-dione have been studied for their anion binding capabilities. One study showed that such compounds could deprotonate in the presence of fluoride ions, resulting in a significant color change. This property is particularly interesting for developing sensitive and selective sensors for anions (S. Camiolo et al., 2003).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I have access to .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I have access to .

Future Directions

The future directions or potential applications for this compound are not specified in the sources I have access to .

properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(4-fluoro-3-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O4S/c17-9-1-4-11(5-2-9)25-14-8-15(21)19(16(14)22)10-3-6-12(18)13(7-10)20(23)24/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTCEBZNJWTWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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